![molecular formula C11H19NO5 B2577555 2-([(Tert-butoxy)carbonyl]amino)-5-oxohexanoic acid CAS No. 1499095-31-6](/img/structure/B2577555.png)
2-([(Tert-butoxy)carbonyl]amino)-5-oxohexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-([(Tert-butoxy)carbonyl]amino)-5-oxohexanoic acid” is an organic compound that belongs to the class of gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom .
Synthesis Analysis
The synthesis of this compound involves the protection of the amine group, followed by the addition of a phenyl group and the subsequent deprotection of the amine group . The tert-butyloxycarbonyl (BOC) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Molecular Structure Analysis
The molecular weight of “this compound” is 245.28 . The InChI code is 1S/C11H19NO5/c1-7(13)5-6-8(9(14)15)12-10(16)17-11(2,3)4/h8H,5-6H2,1-4H3,(H,12,16)(H,14,15) .Chemical Reactions Analysis
The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 245.28 .Aplicaciones Científicas De Investigación
Paramagnetic Amino Acid TOAC in Peptide Studies
The spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid), while not exactly the queried compound, provides a relevant context due to its applications in peptide studies. TOAC, as a paramagnetic probe incorporated into peptides, has facilitated the analysis of peptide backbone dynamics and secondary structure through techniques such as EPR spectroscopy, X-ray crystallography, and NMR, among others. This application underscores the utility of uniquely functionalized amino acids in biochemical research, particularly in understanding peptide interactions with membranes and other molecules (Schreier et al., 2012).
Amino Acid Functionalization of Quantum Dots
Functionalizing carbon-based quantum dots with amino acids, including specialized derivatives, significantly enhances their electronic and optical properties. This modification process yields biocompatible and sustainable quantum dots with improved performance in optoelectronic devices. The versatility and environmental friendliness of amino acid-functionalized quantum dots highlight the innovative applications of amino acid derivatives in nanotechnology and materials science (Ravi et al., 2021).
Levulinic Acid in Drug Synthesis
Levulinic acid (LEV), a key chemical derived from biomass, showcases the transformative potential of carboxylic acids in medicine. Its derivatives play a crucial role in synthesizing a wide array of value-added chemicals, including pharmaceuticals. The use of LEV in creating cost-effective and cleaner drug synthesis processes exemplifies the broader applicability of carboxylic acid derivatives in pharmaceutical research and development (Zhang et al., 2021).
Metathesis Reactions with β-Amino Acid Derivatives
The use of metathesis reactions in synthesizing and transforming cyclic β-amino acids demonstrates the chemical versatility of amino acid derivatives. Such reactions facilitate the creation of molecular entities with significant biological relevance, marking the importance of amino acid derivatives in synthetic and medicinal chemistry (Kiss et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-7(13)5-6-8(9(14)15)12-10(16)17-11(2,3)4/h8H,5-6H2,1-4H3,(H,12,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVGCJNRQYFZQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2577475.png)
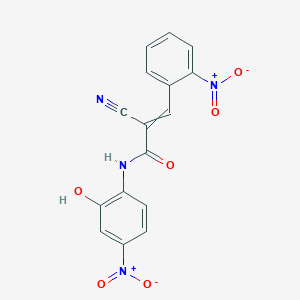
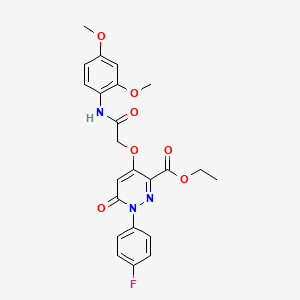
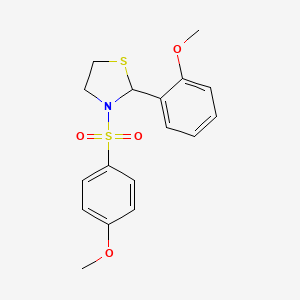
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-(2-hydroxyethyl)piperazine-1-carboxamide](/img/structure/B2577483.png)
![N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2577484.png)

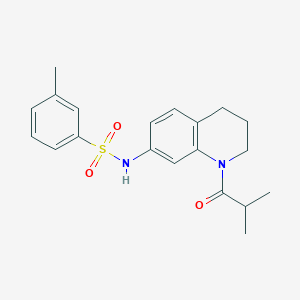
![1-(2,4-Dimethoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2577490.png)
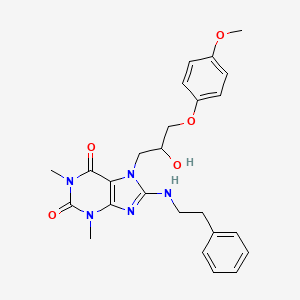
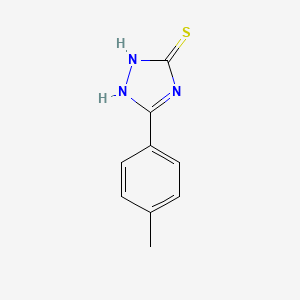
![4-[4-[[4-Methoxy-3-(4-methylpiperazin-1-yl)phenyl]carbamoyl]phenyl]-3-methylbenzamide](/img/structure/B2577494.png)
